4,5-Dichloro-2-methylthiophenol
Overview
Description
4,5-Dichloro-2-methylthiophenol (DCMTP) is an organosulfur compound with a chemical structure consisting of a benzene ring core with two chlorine atoms and a methylthio group. This compound is an important intermediate in the synthesis of various sulfur-containing compounds, and has been studied extensively in the past few decades for its various applications in the chemical and pharmaceutical industries. DCMTP has a wide range of scientific research applications, including as a catalyst in organic synthesis, as an antioxidant, and as an inhibitor of microbial growth. In
Scientific Research Applications
4,5-Dichloro-2-methylthiophenol has a wide range of scientific research applications, including as a catalyst in organic synthesis, as an antioxidant, and as an inhibitor of microbial growth. As a catalyst, 4,5-Dichloro-2-methylthiophenol has been used in the synthesis of various sulfur-containing compounds, such as thiophenols and thiophene derivatives. Additionally, 4,5-Dichloro-2-methylthiophenol has been used as an antioxidant in the synthesis of polymers, and as an inhibitor of microbial growth in the food industry.
Mechanism Of Action
4,5-Dichloro-2-methylthiophenol is believed to act as an antioxidant by scavenging free radicals, which are reactive species that can cause damage to cells and tissues. Additionally, 4,5-Dichloro-2-methylthiophenol has been shown to inhibit the growth of various bacteria and fungi, likely due to its ability to interact with cell membrane components and disrupt the cell’s normal functioning.
Biochemical And Physiological Effects
4,5-Dichloro-2-methylthiophenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4,5-Dichloro-2-methylthiophenol has antioxidant activity, which can help protect cells from oxidative damage. Additionally, 4,5-Dichloro-2-methylthiophenol has been shown to inhibit the growth of various bacteria and fungi, and to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
4,5-Dichloro-2-methylthiophenol has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easy to synthesize and store. Additionally, it is relatively inexpensive and can be used in a variety of reactions. However, 4,5-Dichloro-2-methylthiophenol is a toxic compound, and should be handled with care. It should also be used in a well-ventilated area, and protective clothing should be worn when handling the compound.
Future Directions
There are a number of potential future directions for research into 4,5-Dichloro-2-methylthiophenol. These include further research into its antioxidant and anti-microbial properties, as well as its potential applications as an anti-cancer agent. Additionally, further research could be conducted into the mechanisms of action of 4,5-Dichloro-2-methylthiophenol, as well as its potential toxicity and environmental impacts. Additionally, further research into the synthesis of 4,5-Dichloro-2-methylthiophenol could be conducted, in order to develop more efficient and cost-effective methods of production. Finally, further research could be conducted into the potential applications of 4,5-Dichloro-2-methylthiophenol in the food, pharmaceutical, and cosmetic industries.
properties
IUPAC Name |
4,5-dichloro-2-methylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBVJTRZJQCNOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methylthiophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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